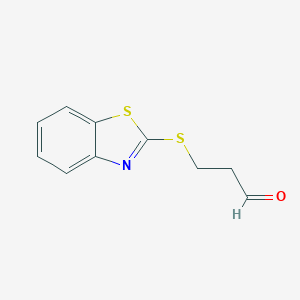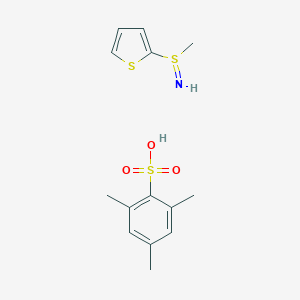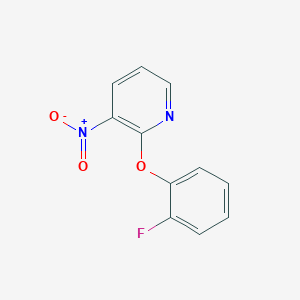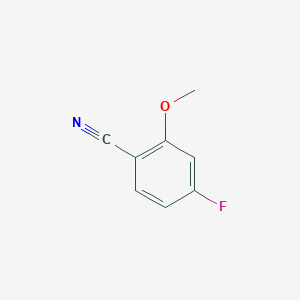![molecular formula C8H9NO B069073 3-[(Z)-2-Methoxyethenyl]pyridine CAS No. 162706-25-4](/img/structure/B69073.png)
3-[(Z)-2-Methoxyethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-2-Methoxyethenyl]pyridine, also known as MEP, is a chemical compound that belongs to the class of pyridine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on various organisms. MEP is synthesized through a specific method, which will be discussed in The mechanism of action of MEP is not yet fully understood, but it has been shown to have potential therapeutic applications in treating various diseases. This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MEP.
作用機序
The mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine is not yet fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to the anti-inflammatory properties of 3-[(Z)-2-Methoxyethenyl]pyridine. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-tumor effects.
Biochemical and Physiological Effects:
3-[(Z)-2-Methoxyethenyl]pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to reduce the expression of COX-2, an enzyme involved in inflammation. In cancer cells, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to induce apoptosis and inhibit cell proliferation. 3-[(Z)-2-Methoxyethenyl]pyridine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
3-[(Z)-2-Methoxyethenyl]pyridine has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method, making it easily accessible for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-[(Z)-2-Methoxyethenyl]pyridine is its potential toxicity. While it has been shown to have therapeutic effects, it may also have harmful effects on certain cells and tissues.
将来の方向性
There are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine. One potential area of study is its potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 3-[(Z)-2-Methoxyethenyl]pyridine, particularly in humans.
In conclusion, 3-[(Z)-2-Methoxyethenyl]pyridine is a chemical compound that has potential therapeutic applications in treating various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine.
合成法
3-[(Z)-2-Methoxyethenyl]pyridine is synthesized through a specific method that involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure 3-[(Z)-2-Methoxyethenyl]pyridine. This synthesis method has been well-established and is commonly used in scientific research.
科学的研究の応用
3-[(Z)-2-Methoxyethenyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
162706-25-4 |
|---|---|
製品名 |
3-[(Z)-2-Methoxyethenyl]pyridine |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
3-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4- |
InChIキー |
YVPNYPQBNGOMCO-XQRVVYSFSA-N |
異性体SMILES |
CO/C=C\C1=CN=CC=C1 |
SMILES |
COC=CC1=CN=CC=C1 |
正規SMILES |
COC=CC1=CN=CC=C1 |
同義語 |
Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)









